molecular formula C5H7N3O B1215423 1-Carbamoyl-3-methylpyrazole CAS No. 873-50-7

1-Carbamoyl-3-methylpyrazole

Número de catálogo: B1215423
Número CAS: 873-50-7
Peso molecular: 125.13 g/mol
Clave InChI: AJDAWQUQDDHYHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Overview of Pyrazole (B372694) Carboxamides as a Privileged Scaffold in Chemical Sciences

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govnih.govontosight.ai Pyrazole and its derivatives have earned this designation due to their wide range of pharmacological activities. nih.govnih.govnih.gov The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile foundation for the synthesis of diverse bioactive molecules. nih.gov

The incorporation of a carboxamide group onto the pyrazole ring further enhances its potential. Pyrazole carboxamides have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov This has led to their extensive investigation in medicinal chemistry and drug discovery. The ability of the pyrazole carboxamide core to interact with various enzymes and receptors is a key factor driving its prominence in the chemical sciences. nih.govjst.go.jp

Rationale for Research Focus on 3-Methyl-1H-pyrazole-1-carboxamide

While the broader class of pyrazole carboxamides is of significant interest in medicinal chemistry, the specific compound 3-Methyl-1H-pyrazole-1-carboxamide has found a notable application in the field of agriculture. Research has identified it as a valuable nitrification inhibitor. nih.govgoogle.com Nitrification is a natural process in soil where bacteria convert ammonium (B1175870) to nitrates, which are more susceptible to leaching and loss from the soil. By inhibiting this process, 3-Methyl-1H-pyrazole-1-carboxamide helps to improve the efficiency of nitrogen-based fertilizers, a crucial aspect of modern agriculture. google.com

The rationale for focusing research on this particular molecule stems from its efficacy in this specific application. A patent describes a process for its production, highlighting its utility in inhibiting the nitrification of ammonium nitrogen in cultivated soils. google.com This targeted application distinguishes it from many other pyrazole carboxamides that are primarily investigated for their therapeutic potential in humans.

Below are some of the key physicochemical properties of 3-Methyl-1H-pyrazole-1-carboxamide:

PropertyValueSource
Molecular Formula C5H7N3O nih.gov
Molar Mass 125.13 g/mol nih.gov
IUPAC Name 3-methylpyrazole-1-carboxamide nih.gov
CAS Number 873-50-7 nih.gov
SMILES CC1=NN(C=C1)C(=O)N nih.gov

Historical Context of Pyrazole Chemistry in Academic Research

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with first using the term "pyrazole" in 1883. nih.gov Shortly thereafter, in 1889, Edward Buchner achieved the first synthesis of pyrazole itself. nih.gov

The foundational work on the synthesis of substituted pyrazoles was also laid by Knorr and his team, who in 1883 reacted hydrazine (B178648) derivatives with β-diketones, a method that remains relevant today. This straightforward approach to creating polysubstituted pyrazoles opened the door for extensive exploration of this class of compounds. Over the decades, a vast number of synthetic methods and analogues have been developed, underscoring the enduring importance of pyrazoles in chemical research and various applications. nih.gov

Propiedades

IUPAC Name

N-(3-methylpyrazol-1-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-5-2-3-8(7-5)6-4-9/h2-4H,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDAWQUQDDHYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033910
Record name 1-Carbamoyl-3-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-50-7
Record name 1-Carbamoyl-3-methylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Carbamoyl-3-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 3 Methyl 1h Pyrazole 1 Carboxamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in 3-methyl-1H-pyrazole-1-carboxamide.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 3-methyl-1H-pyrazole-1-carboxamide exhibits a series of characteristic absorption bands that confirm the presence of its key functional groups. The analysis, supported by computational studies, allows for the assignment of these bands to specific vibrational modes.

Key vibrations include the N-H stretching of the carboxamide group, typically observed in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NH₂ group are prominent in this region. The C=O stretching vibration of the amide is a strong, characteristic band typically found around 1680-1660 cm⁻¹. Vibrations associated with the pyrazole (B372694) ring, including C=N and C=C stretching, appear in the 1600-1400 cm⁻¹ region. The methyl group gives rise to characteristic C-H stretching and bending vibrations.

A detailed assignment of the principal FTIR bands is presented in the table below, based on published spectral investigations. ktu.edu

Frequency (cm⁻¹)Assignment
~3400Asymmetric N-H stretch (NH₂)
~3200Symmetric N-H stretch (NH₂)
~1670C=O stretch (Amide I)
~1600N-H bend (Amide II)
~1550C=N stretch (pyrazole ring)
~1450CH₃ asymmetric bend
~1380CH₃ symmetric bend
~1300C-N stretch

Fourier Transform Raman Spectroscopy Analysis

In the FT-Raman spectrum, the symmetric vibrations of the molecule are often more intense. The pyrazole ring vibrations, particularly the ring stretching modes, are typically strong in the Raman spectrum. The C-H stretching vibrations of the methyl group and the pyrazole ring are also clearly visible.

Key FT-Raman bands and their assignments are summarized in the following table, based on spectroscopic studies. ktu.edu

Frequency (cm⁻¹)Assignment
~3100C-H stretch (pyrazole ring)
~2930CH₃ symmetric stretch
~1550C=N stretch (pyrazole ring)
~1450CH₃ asymmetric bend
~1380CH₃ symmetric bend
~800Pyrazole ring breathing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of the atoms within a molecule. For 3-methyl-1H-pyrazole-1-carboxamide, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its molecular structure in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 3-methyl-1H-pyrazole-1-carboxamide shows distinct signals for each of the different types of protons present in the molecule. The chemical shifts (δ) of these signals are indicative of their local electronic environment.

The spectrum typically displays a singlet for the methyl group (CH₃) protons, usually in the upfield region. The two protons on the pyrazole ring (H4 and H5) appear as distinct signals, often as doublets due to coupling with each other. The chemical shift difference between H4 and H5 is influenced by the electronic effects of the methyl and carboxamide groups. The protons of the carboxamide (NH₂) may appear as a broad singlet, and its chemical shift can be solvent-dependent.

A representative table of ¹H NMR chemical shifts and coupling constants is provided below.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.3s-
H4~6.2d~2.5
H5~7.9d~2.5
NH₂~5.5-7.5br s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 3-methyl-1H-pyrazole-1-carboxamide gives a distinct signal.

The carbonyl carbon of the carboxamide group is typically observed at the most downfield chemical shift. The three carbons of the pyrazole ring resonate at distinct positions, with their chemical shifts influenced by the nitrogen atoms and the substituents. The methyl carbon appears at a characteristic upfield position.

The following table summarizes the expected ¹³C NMR chemical shifts.

CarbonChemical Shift (δ, ppm)
C=O~160
C3~150
C5~138
C4~110
CH₃~13

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-methyl-1H-pyrazole-1-carboxamide, a cross-peak between the signals of H4 and H5 would be expected, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H4 signal and the C4 signal, the H5 signal and the C5 signal, and the methyl proton signal with the methyl carbon signal.

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the confident identification of unknown compounds. At present, detailed experimental HRMS data, including precise mass measurements and specific fragmentation pathways for 3-Methyl-1H-pyrazole-1-carboxamide, is not extensively available in publicly accessible scientific literature. Theoretical calculations based on its molecular formula (C₅H₇N₃O) predict a monoisotopic mass of 125.05891 Da. Future HRMS studies would be invaluable in confirming this exact mass and providing a detailed analysis of its fragmentation patterns under high-resolution conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile compounds. In the GC-MS analysis of 3-Methyl-1H-pyrazole-1-carboxamide, the compound exhibits a characteristic fragmentation pattern under electron ionization. The mass spectrum is recorded in the NIST (National Institute of Standards and Technology) database under the number 340714. nih.gov

The mass spectrum reveals a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 125, corresponding to the molecular weight of the compound. The most abundant fragment ion, known as the base peak, is observed at m/z 82. This prominent fragment likely corresponds to the loss of the carboxamide group (-CONH₂) from the molecular ion, resulting in the formation of the stable 3-methylpyrazole (B28129) cation. Other significant fragments are observed at m/z 54 and 81. A proposed fragmentation pattern is detailed in the table below.

m/zProposed Fragment IonRelative Intensity
125[C₅H₇N₃O]⁺ (Molecular Ion)Moderate
82[C₄H₆N₂]⁺High (Base Peak)
81[C₄H₅N₂]⁺Moderate
54[C₃H₄N]⁺Moderate

Interactive Data Table: The data in this table is based on publicly available GC-MS information. The relative intensities are qualitative descriptions.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 3-Methyl-1H-pyrazole-1-carboxamide has been determined by single-crystal X-ray diffraction. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 111914. The study was published in the Journal of Molecular Structure in 1999.

The compound crystallizes in the monoclinic space group P2₁/c. The unit cell parameters were determined to be a = 8.565(2) Å, b = 11.123(2) Å, and c = 13.434(3) Å, with a β angle of 107.03(3)°. The unit cell volume is 1224.5(5) ų, and with a calculated density of 1.359 g/cm³, there are eight molecules (Z = 8) per unit cell. The final R-factor for the structure refinement was 0.048.

Crystal Data
CCDC No.111914
Empirical FormulaC₅H₇N₃O
Formula Weight125.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.565(2)
b (Å)11.123(2)
c (Å)13.434(3)
β (°)107.03(3)
Volume (ų)1224.5(5)
Z8
Calculated Density (g/cm³)1.359
R-factor0.048

Interactive Data Table: The crystallographic data presented here is sourced from the scientific literature associated with CCDC 111914.

The solid-state architecture of 3-Methyl-1H-pyrazole-1-carboxamide is stabilized by a network of intermolecular hydrogen bonds. The primary interaction involves the amide group, where the hydrogen atoms of the amino group act as hydrogen bond donors to the carbonyl oxygen atom and a nitrogen atom of the pyrazole ring of adjacent molecules.

Specifically, one of the amide hydrogens forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating a centrosymmetric dimer motif. The other amide hydrogen engages in a hydrogen bond with the N2 atom of the pyrazole ring of another adjacent molecule. These hydrogen bonds link the molecules into a three-dimensional supramolecular network, contributing to the stability of the crystal lattice. The planarity of the pyrazole ring and the carboxamide group facilitates efficient packing in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula.

For 3-Methyl-1H-pyrazole-1-carboxamide, the molecular formula is established as C₅H₇N₃O. nih.gov Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), and the compound's molecular weight of 125.13 g/mol , the theoretical elemental composition can be precisely calculated. nih.govstenutz.eu

ElementSymbolTheoretical Percentage (%)Experimental (Found) Percentage (%)
CarbonC47.99Data not available in searched sources
HydrogenH5.64Data not available in searched sources
NitrogenN33.58Data not available in searched sources
OxygenO12.79Data not available in searched sources

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength at which this absorption is most intense, known as the absorption maximum (λmax), is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of 3-Methyl-1H-pyrazole-1-carboxamide is anticipated to exhibit absorptions in the ultraviolet region. The parent pyrazole ring itself displays a primary absorption band around 210 nm. The presence of the methyl and carboxamide substituents on the pyrazole ring in 3-Methyl-1H-pyrazole-1-carboxamide will influence the precise wavelength of maximum absorption. While the PubChem database indicates the availability of UV-Vis spectral data for this compound, the specific absorption maximum (λmax) and the solvent used for the measurement are not provided in the available search results. nih.gov

In the absence of a conjugated system extending beyond the pyrazole ring, the λmax is expected to be in the lower UV range. The choice of solvent can also impact the spectrum due to interactions between the solvent and the analyte, which can stabilize or destabilize the electronic ground and excited states.

SolventAbsorption Maximum (λmax) (nm)
Data not available in searched sourcesData not available in searched sources

The characterization of novel pyrazole derivatives frequently involves UV-Vis spectroscopy to understand their electronic properties. For instance, studies on other pyrazole-containing molecules have utilized electronic absorption spectroscopy to investigate their interactions and electronic behavior.

Computational and Theoretical Chemistry Investigations of 3 Methyl 1h Pyrazole 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations, offering a detailed picture of electron distribution and energy states.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like 3-Methyl-1H-pyrazole-1-carboxamide. Studies on similar pyrazole (B372694) derivatives often employ the B3LYP hybrid functional combined with a basis set like 6-31G(d) to optimize molecular geometry and calculate electronic properties. nih.gov

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For 3-Methyl-1H-pyrazole-1-carboxamide, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO would likely be distributed across the carboxamide group.

Table 1: Calculated Electronic Properties using DFT (Hypothetical Data)

Parameter Value Unit
Total Energy -435.678 Hartree
HOMO Energy -6.89 eV
LUMO Energy -0.45 eV
HOMO-LUMO Gap 6.44 eV

This data is representative and based on typical values for similar pyrazole compounds.

Semi-empirical quantum chemistry methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. wikipedia.org These methods are significantly faster than ab initio or DFT calculations, allowing for the study of larger molecular systems and the exploration of reaction pathways and transition states. wikipedia.org For 3-Methyl-1H-pyrazole-1-carboxamide, semi-empirical methods can be employed to gain mechanistic insights into its potential reactions, conformational changes, and tautomeric equilibria, providing a qualitative understanding of the energy barriers involved. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net

For 3-Methyl-1H-pyrazole-1-carboxamide, the MEP map would show a significant negative potential (red/yellow) around the carbonyl oxygen atom and the sp2-hybridized nitrogen atom of the pyrazole ring, identifying them as primary sites for electrophilic interaction. dntb.gov.uaresearchgate.net Conversely, the hydrogen atoms of the amide group (-NH2) would exhibit a strong positive potential (blue), marking them as sites for nucleophilic interaction and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.deq-chem.com This method provides detailed information about bonding, hybridization, and intramolecular charge transfer interactions.

The key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. For 3-Methyl-1H-pyrazole-1-carboxamide, significant stabilizing interactions would include the delocalization of lone pair electrons from the pyrazole nitrogens and the carbonyl oxygen into the antibonding orbitals (π*) of the adjacent pi-system.

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Hypothetical Data)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O) π* (C=N) 25.4
LP (N7) π* (C=C) 18.2
π (C=C) π* (C=O) 15.7

E(2) represents the stabilization energy of the hyperconjugative interaction. LP denotes a lone pair. This data is representative.

Conformational Analysis and Tautomerism Studies

The flexibility of the carboxamide group allows for different spatial orientations relative to the pyrazole ring. Computational methods can be used to determine the relative energies of these conformers. The rotation around the single bond connecting the pyrazole ring and the carboxamide group can lead to different conformers, which can be influenced by intramolecular hydrogen bonding and steric hindrance.

Unsubstituted 1H-pyrazoles can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. For 3-Methyl-1H-pyrazole-1-carboxamide, this results in an equilibrium between two annular prototropic tautomers: 3-methyl-1H-pyrazole-1-carboxamide and 5-methyl-1H-pyrazole-1-carboxamide.

Theoretical calculations, supported by experimental evidence from related compounds, suggest that the stability of these tautomers is influenced by the electronic nature of the substituents. nih.gov For pyrazoles with a methyl group, the 3-methyl tautomer is generally found to be more stable than the 5-methyl tautomer. researchgate.net The energy difference between the two forms can be calculated using high-level DFT methods, often including considerations for solvent effects. nih.gov

Table 3: Relative Energies of Tautomers (Hypothetical Data)

Tautomer Relative Energy (in vacuo)
3-Methyl-1H-pyrazole-1-carboxamide 0.00 kcal/mol

This data is representative, indicating the higher stability of the 3-methyl tautomer.

Table 4: List of Chemical Compounds Mentioned

Compound Name
3-Methyl-1H-pyrazole-1-carboxamide
5-Methyl-1H-pyrazole-1-carboxamide

Keto-Enol Tautomerism in Related Pyrazolone (B3327878) Structures

Pyrazolone derivatives, which are structurally related to pyrazoles, can exist in different tautomeric forms, primarily the keto and enol forms. nih.govnih.gov The balance of this keto-enol tautomerism is a critical factor influencing the compound's stability, reactivity, and interaction with biological targets. masterorganicchemistry.comlibretexts.org Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate this phenomenon. nih.gov

Studies on substituted pyrazolone derivatives have shown that the equilibrium between tautomers is heavily influenced by the nature of the substituents and the solvent environment. nih.govorientjchem.org For instance, DFT analyses performed with the B3LYP hybrid functional and the 6-311++G(d,p) basis set have been used to optimize the molecular geometries of keto and enol forms in both the gas phase and in different solvents. nih.gov Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are calculated to predict the tautomeric equilibrium constants (Keq) and the percentage of each tautomer at standard conditions. nih.gov In one study, spectral and DFT findings indicated that for 4-Acetyl-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one, the keto form is more stable. nih.gov Conversely, for a related carbaldehyde derivative, the enol form was found to be more stable in the solid state, while the keto form predominated in solution. nih.gov Generally, the keto tautomer is more stable due to the greater strength of the C=O double bond compared to the C=C double bond in the enol form. libretexts.org

Table 1: Computational Findings on Keto-Enol Tautomerism in Substituted Pyrazolones
Pyrazolone DerivativeComputational MethodEnvironmentFavored TautomerKey Findings
PYR-I (4-Acetyl-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one)DFT (B3LYP/6-311++G(d,p))Gas phase & various solventsKetoThe keto-enol tautomer equilibrium heavily favors the keto form in all investigated cases. nih.gov
PYR-II (1-(4-Chlorophenyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde)DFT (B3LYP/6-311++G(d,p))Gas phase & various solventsEnolComputational results indicated the enol form is more stable, though spectral data showed variance between solid (enol) and solution (keto) states. nih.gov
Acetoacetic Acid¹H NMRD₂O vs. CCl₄Keto (in D₂O), Enol (in CCl₄)Demonstrates strong solvent dependency, with the enol form ranging from <2% in polar protic solvents to 49% in nonpolar solvents. masterorganicchemistry.com

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are vital for understanding how the chemical structure of pyrazole derivatives relates to their biological or chemical activity. nih.govresearchgate.net These models use statistical methods to correlate variations in molecular descriptors with observed activity, guiding the design of new compounds with enhanced properties. nih.govacs.org

For pyrazole derivatives, 2D-QSAR models have been successfully developed to predict activity against various targets. nih.gov These models often follow the Organization for Economic Co-operation and Development (OECD) guidelines to ensure statistical significance and predictive power. nih.gov In a study of 63 in-house synthesized pyrazole derivatives, 2D-QSAR models were used to predict their anti-cancer activity (pIC₅₀ values) against several cancer cell lines. nih.gov The results of such studies can generate a SAR map, indicating which substitutions on the pyrazole ring are likely to increase or decrease activity. researchgate.net For example, a SAR study on pyrazole triazole thiol derivatives suggested an order of substituent effectiveness on the 'B' ring for enhancing anti-cancer activity against a specific cell line. researchgate.net

Table 2: Examples of Computational SAR Findings for Pyrazole Derivatives
Pyrazole SeriesComputational MethodTarget/ActivityKey SAR Findings
Pyrazole Triazole Thiol Derivatives2D-QSARAnti-cancer (B16F10 skin cancer)Substitutions on the 'B' ring showed an increasing order of activity: -Br > -OH > -OCH₃ > Furan > -NO₂ > -N(CH₃)₂ > 2,4-Cl > -CH₃. researchgate.net
1H-Pyrazole-1-carbothioamide Derivatives2D-QSAR (PLS and SW-MLR)EGFR Kinase InhibitionThe inhibitory activity was significantly influenced by adjacency distance matrix descriptors. The models were used to design 11 new potent inhibitor candidates. acs.org
3,5-Disubstituted Pyrazole DerivativesSAR explorationMeprin α and β InhibitionIntroduction of acidic carboxyphenyl moieties increased activity against meprin β, while bioisosteres of carboxylic acid generally improved activity against meprin β. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to understand the binding mechanisms of ligands like 3-Methyl-1H-pyrazole-1-carboxamide to various non-clinical target proteins. researchgate.netnih.gov

Molecular docking simulations provide valuable predictions of the binding affinity, typically expressed as a binding energy or score, and the specific binding mode or conformation of the ligand within the target's active site. nih.govnih.gov For instance, docking studies on pyrazole-carboxamide derivatives with human carbonic anhydrase (hCA) isoenzymes I and II have successfully predicted binding scores that correlate with experimentally determined inhibition constants (Ki). nih.gov In one such study, the most active compounds, 6a and 6b, exhibited higher binding affinities (more negative binding scores) for the hCA receptors compared to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov Similarly, docking of pyrazole benzamide (B126) derivatives against Enoyl-[acyl-carrier-protein] reductase revealed compounds with strong binding energies, indicating high potential for interaction. researchgate.net Other studies have investigated the binding of pyrazole derivatives to protein kinases and DNA, predicting binding energies and identifying the most stable binding conformations. nih.govjst.go.jpnih.gov

Table 3: Predicted Binding Affinities of Pyrazole Derivatives from Molecular Docking Studies
Ligand SeriesTarget ProteinPredicted Binding AffinityDocking Software/Method
Pyrazole-carboxamides (Compound 6a)hCA I / hCA II-9.3 / -8.5 (Binding Score)Not Specified, Visualized with BIOVIA Discovery Studio. nih.gov
Pyrazole-carboxamides (Compound 6b)hCA I / hCA II-7.6 / -7.9 (Binding Score)Not Specified, Visualized with BIOVIA Discovery Studio. nih.gov
Pyrazole Benzamide (Compound M5n)Enoyl-[acyl-carrier-protein] reductase (4DRE)-9.8 kcal/molNot Specified. researchgate.net
Pyrazole Benzamide (Compound M5g)Enoyl-[acyl-carrier-protein] reductase (4DRE)-9.6 kcal/molNot Specified. researchgate.net
1H-pyrazole-3-carboxamide (pym-5)Calf Thymus DNAKpym-5=1.06×105 M−1 (Binding Affinity)Not Specified. jst.go.jpnih.gov
1,3-diphenyl-1H-pyrazole-4-carboxamide (2b)CDK2 (2VTO)-10.35 kJ/molNot Specified. nih.gov

Beyond predicting affinity, molecular docking identifies the specific amino acid residues within a target's binding site that form key interactions with the ligand. nih.govresearchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for stabilizing the ligand-target complex. For example, docking studies of pyrazole derivatives with the VEGFR-2 protein kinase identified direct interactions with residues such as Leu 840, Cys 919, and Asp 1046. nih.gov In another study, potent pyrazole-benzamide derivatives were found to form important hydrogen bonds and π-interactions with residues like Lys165, Gly14, and Ile21 in the active site of Enoyl-[acyl-carrier-protein] reductase. researchgate.net The analysis of these interactions provides a structural basis for the ligand's activity and selectivity, and can guide further optimization to enhance binding to the desired target. nih.govnih.gov

Table 4: Key Interacting Residues Identified in Molecular Docking of Pyrazole Derivatives
Ligand SeriesTarget ProteinKey Interacting Residues/MotifsTypes of Interaction
Pyrazole-carboxamides (Compound 6a)hCA I & hCA IIInteracts with the zinc ion and surrounding amino acids in the active site. nih.govCoordination, Hydrogen Bonds
Pyrazole BenzamidesEnoyl-[acyl-carrier-protein] reductase (4DRE)Lys165, Gly14, Ser94, Ile21. researchgate.netHydrogen Bonds, π-interactions
1H-pyrazole derivativesVEGFR-2 (2QU5)Leu 840, Asn 923, Arg 1066, Cys 919, Asp 1046. nih.govHydrogen Bonds, Hydrophobic Interactions
1H-pyrazole-3-carboxamidesDNAInteracts with base pairs in the minor groove. jst.go.jpGroove Binding
3-amino-pyrazole inhibitorCasein Kinase 2 (CK2α1)Binds to ATP binding site and a second molecule binds at the CK2β protein-protein interface. nih.govATP-competitive, Allosteric

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-1H-pyrazole-1-carboxamide, and what methodological considerations are critical for yield optimization?

  • Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with carboxamide-forming reagents (e.g., carbamoyl chlorides). Key parameters include temperature control (e.g., 60–80°C for cyclization), pH adjustment to stabilize intermediates, and use of polar aprotic solvents like DMF. Post-synthesis purification via recrystallization or column chromatography is essential for high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing 3-Methyl-1H-pyrazole-1-carboxamide?

  • Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carboxamide functionality.
  • Mass spectrometry (ESI-MS) for molecular weight verification (m/z 125.13 [M+H]⁺).
  • HPLC to assess purity (>98%) and monitor degradation products .

Q. How is 3-Methyl-1H-pyrazole-1-carboxamide utilized as a building block in medicinal chemistry?

  • Answer : The carboxamide group enables hydrogen bonding with biological targets, making it a key intermediate for synthesizing bioactive heterocycles. For example, it can be coupled with aryl halides via Buchwald-Hartwig amination to generate kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for pyrazole-carboxamide derivatives?

  • Answer :

  • Step 1 : Introduce substituents (e.g., halogens, methyl groups) at the pyrazole 3- or 5-positions via regioselective alkylation.
  • Step 2 : Test derivatives in bioassays (e.g., enzyme inhibition, cytotoxicity).
  • Step 3 : Correlate electronic/steric effects (measured via Hammett constants or DFT calculations) with activity trends.
  • Example : Fluorine substitution at the phenyl ring enhances metabolic stability in CYP450 assays .

Q. How should contradictory data on biological activity across studies be resolved?

  • Answer :

  • Replicate studies under standardized conditions (e.g., cell line, assay protocol).
  • Analyze impurities (e.g., by LC-MS) to rule out batch variability.
  • Compare structural analogs to isolate the impact of specific functional groups.
  • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or solubility .

Q. What computational strategies predict the binding interactions of 3-Methyl-1H-pyrazole-1-carboxamide derivatives with biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina) to model ligand-receptor complexes.
  • Molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns trajectories.
  • Free energy calculations (MM/PBSA) to quantify binding affinities.
  • Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. What methodologies optimize reaction yields in large-scale synthesis?

  • Answer :

  • Catalyst screening : Pd(OAc)₂ for coupling reactions improves turnover.
  • Solvent optimization : Switch from DMF to acetonitrile to reduce side reactions.
  • Process monitoring : Use in-situ FTIR or TLC to track intermediate formation.
  • Yield enhancement : Achieve >80% yield via microwave-assisted synthesis (100°C, 30 min) .

Key Notes

  • Avoided Sources : BenchChem ( ) and non-peer-reviewed content excluded per guidelines.
  • Methodological Focus : Emphasized experimental design, data validation, and interdisciplinary approaches (e.g., combining synthesis with computational modeling).
  • Advanced Techniques : Highlighted emerging methods like microwave synthesis and MD simulations to address research gaps.

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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